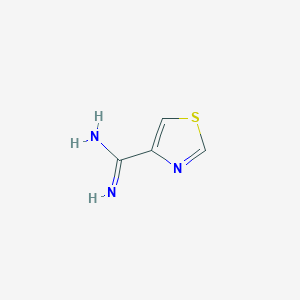

Thiazole-4-carboxamidine

Description

Contextualization within Thiazole (B1198619) Chemistry and Medicinal Significance

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and antineoplastic agents. chemimpex.comsysrevpharm.orgijper.org Thiazole derivatives are integral to numerous FDA-approved drugs, highlighting their therapeutic importance. nih.govfabad.org.trmdpi.com The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the synthesis of compounds with a broad spectrum of biological activities. fabad.org.trresearchgate.net

Thiazole-4-carboxamidine itself serves as a crucial intermediate in the synthesis of more complex bioactive molecules. chemimpex.com Its derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and anticancer agents. nih.gov The carboxamide group, in particular, is noted for its ability to form hydrogen bonds, a key interaction in molecular recognition by biological targets. nih.govacs.org

Historical Development of this compound Research

The foundational research on thiazole chemistry was established by Hofmann and Hantzsch, whose work on the synthesis of thiazoles from α-haloketones and thioamides paved the way for future investigations. ijper.org A significant milestone in the exploration of thiazole-4-carboxamide (B1297466) derivatives was the study of Tiazofurin, a C-nucleoside analogue. sysrevpharm.orgtaylorfrancis.com Research into Tiazofurin's mechanism of action revealed its conversion in the body to Thiazole-4-carboxamide Adenine (B156593) Dinucleotide (TAD). taylorfrancis.comnih.gov

TAD was identified as a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the biosynthesis of purine (B94841) nucleotides. taylorfrancis.comnih.gov This discovery was pivotal, as it elucidated the antiproliferative effects of Tiazofurin and established the thiazole-4-carboxamide moiety as a key pharmacophore for targeting this enzyme. taylorfrancis.com Subsequent research focused on understanding the metabolic pathways of these compounds, including their degradation by phosphodiesterases, which was found to contribute to drug resistance in some cancer cells. taylorfrancis.comnih.gov

Current Research Trajectories and Future Perspectives in Chemical Biology

Contemporary research on this compound and its derivatives continues to expand, driven by its potential in drug discovery and chemical biology. A primary focus remains the development of novel enzyme inhibitors. For instance, derivatives of thiazole-4-carboxamide are being investigated as inhibitors of c-Met kinase, a target in cancer therapy. nih.govrsc.org These studies often involve structure-activity relationship (SAR) analyses to optimize the potency and selectivity of the inhibitors. nih.govnih.gov

Furthermore, thiazole-carboxamide derivatives are being explored as modulators of other biological targets, including:

Monoamine Oxidase (MAO): Certain derivatives have shown potential as selective and reversible inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism.

Cyclooxygenase (COX): Researchers are designing and synthesizing new thiazole carboxamide derivatives as potential COX inhibitors for their anti-inflammatory and anticancer properties. acs.org

AMPA Receptors: The TC series of thiazole-carboxamide derivatives are being studied as negative allosteric modulators of AMPA receptors, with potential applications in neurological disorders. mdpi.com

The future of this compound research lies in the continued exploration of its derivatives as chemical probes to study biological processes and as scaffolds for the development of new therapeutic agents. chemimpex.comresearchgate.net The use of computational methods, such as molecular docking and pharmacophore modeling, is becoming increasingly important in guiding the rational design of these compounds. acs.orgiaea.orgresearchgate.net

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Class | Target | Key Findings |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Compound 51am identified as a potent inhibitor in both biochemical and cellular assays, showing promise as an antitumor candidate. nih.gov |

| N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide | Monoamine Oxidase A (MAO-A) | Acts as a potent, selective, and reversible inhibitor of MAO-A. |

| 2-Phenylthiazole-4-carboxamides | Cancer Cell Lines | Certain substitutions on the phenyl ring led to improved cytotoxic activity against various human cancer cell lines. nih.gov |

| Thiazole Carboxamides (TC Series) | AMPA Receptors | The TC series, particularly TC-2, showed potent inhibition of AMPAR-mediated currents, suggesting neuroprotective potential. mdpi.com |

| Novel Thiazole Carboxamides | COX Enzymes | Compound 2a exhibited a notable selectivity for COX-2 over COX-1, indicating potential as an anti-inflammatory agent with a favorable side-effect profile. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3S |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

1,3-thiazole-4-carboximidamide |

InChI |

InChI=1S/C4H5N3S/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |

InChI Key |

GDTDIYWCUMNNPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=N)N |

Origin of Product |

United States |

Computational and Theoretical Insights into Thiazole 4 Carboxamidine Systems

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of thiazole-4-carboxamidine at the electronic level. These studies elucidate the distribution of electrons, orbital energies, and conformational possibilities, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In the context of thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are employed to analyze global reactivity descriptors. nih.govplos.org These calculations help in understanding the molecule's stability and reactivity. nih.gov The thiazole ring is a five-membered aromatic heterocycle containing both nitrogen and sulfur, which serves as a core structure for many pharmacologically active compounds. plos.orgnih.gov DFT analysis can be used to assess the chemical reactivity of these compounds by computing the energies of frontier molecular orbitals. nih.govacs.org For instance, the reactivity of thiazole derivatives toward electrophilic attack is influenced by electron-donating or electron-withdrawing substituents on the ring. researchgate.net

Ab initio computational methods are crucial for determining the conformational preferences of the this compound structure. Studies performed on the thiazole-4-carboxamide (B1297466) group, found in molecules like the antitumor drug tiazofurin, indicate that the carboxamide group is constrained. nih.gov The preferred conformation is one where the amino group is cis-planar to the nitrogen atom of the thiazole ring. nih.gov This conformational preference is consistent with observations from crystal structures of related thiazole nucleosides. nih.gov The stability of this low-energy conformer is attributed to a combination of electrostatic and charge transfer interactions, as revealed by Natural Bond Orbital (NBO) analysis. nih.gov This contrasts with the greater conformational flexibility of the carboxamide group in nicotinamide rings, which can adopt two stable conformations. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO, with its high energy level, is associated with the ability to donate electrons in electrophilic attacks, while the LUMO's capacity to accept electrons relates to nucleophilic attacks. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For a series of thiazole carboxamide derivatives, DFT calculations have been used to determine these values. The distribution of these orbitals is also significant; in one study, the LUMO orbitals were found to be predominantly localized over the thiazole ring. plos.orgnih.gov

Molecular Simulation and Modeling Techniques

Binding Affinity Calculations (e.g., MM-GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a widely used method for estimating the binding free energy of a ligand to a protein. This calculation provides a more accurate prediction of binding affinity than standard molecular docking scores alone.

In a study focused on developing novel thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors, MM-GBSA calculations were performed to assess the binding affinity of the most promising compounds. nih.gov The binding free energy (ΔGbind) values were calculated for several derivatives and compared against the known COX inhibitor, celecoxib. nih.gov

The results showed that while celecoxib had a stronger binding affinity to both COX-1 and COX-2 active sites, the synthesized thiazole carboxamide derivatives also exhibited favorable binding free energies. nih.gov For instance, within the COX-2 binding site, celecoxib had a ΔGbind of -80.18 kcal/mol, while the thiazole derivatives 2a, 2b, and 2j had values of -58.07, -70.72, and -62.94 kcal/mol, respectively. nih.gov These findings were consistent with molecular docking scores and biological activity assays, underscoring the utility of the MM-GBSA approach in validating potential drug candidates. nih.govnih.gov

Similarly, computational studies on a more complex thiazolo[3,2-a]pyridine-3-carboxamide derivative against the main protease (Mpro) of SARS-coronavirus-2 utilized MM/GBSA to rescore docking poses and estimate binding affinity. samipubco.comsamipubco.com This approach helped in identifying derivatives with enhanced binding free energies, highlighting the role of van der Waals interactions in the stability of the ligand-protein complex. samipubco.comsamipubco.com

| Compound | Target Enzyme | ΔGbind (kcal/mol) |

|---|---|---|

| Celecoxib | COX-1 | -73.89 |

| Compound 2a | COX-1 | -50.75 |

| Compound 2b | COX-1 | -43.39 |

| Compound 2j | COX-1 | -58.33 |

| Celecoxib | COX-2 | -80.18 |

| Compound 2a | COX-2 | -58.07 |

| Compound 2b | COX-2 | -70.72 |

| Compound 2j | COX-2 | -62.94 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that generates contour maps to visualize the regions around a molecule where certain physicochemical properties are favorable or unfavorable for activity.

Several 3D-QSAR studies have been conducted on thiazole derivatives to guide the design of more potent inhibitors for various targets. In one such study on thiazole derivatives as Succinate (B1194679) Dehydrogenase Inhibitors (SDHI), a CoMSIA model was developed that showed excellent predictive power. The model yielded a high coefficient of determination (R²) of 0.957 and a cross-validated coefficient (Q²) of 0.614, indicating a robust and reliable model. The external validation confirmed its predictive ability with an R²test value of 0.80.

Another study on thiazole derivatives as HCV NS5A inhibitors also successfully employed CoMSIA. benthamdirect.com The resulting model, which considered steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields, produced a high R² value of 0.960 and a predictive correlation coefficient (r²pred) of 0.939, demonstrating its strong predictive capability. benthamdirect.com Similarly, a CoMSIA model for pyrazole-thiazolinone derivatives as EGFR kinase inhibitors showed superiority over other models with a Q² of 0.740 and an R² of 0.851. nih.gov

| Target/Compound Series | R² (Coefficient of Determination) | Q² (Cross-validated Coefficient) | R²test / r²pred (External Validation) |

|---|---|---|---|

| Succinate Dehydrogenase Inhibitors (SDHI) | 0.957 | 0.614 | 0.80 |

| HCV NS5A Inhibitors | 0.960 | 0.516 | 0.939 |

| EGFR Kinase Inhibitors | 0.851 | 0.740 | Not Reported |

Predictive Computational Chemistry for Compound Design

The insights gained from computational methods like MM-GBSA and CoMSIA are pivotal for predictive compound design. By understanding the structural requirements for optimal binding and activity, chemists can rationally design new molecules with improved therapeutic potential.

The analysis of CoMSIA contour maps, for example, reveals the nature and position of structural modifications that are important for enhancing biological activity. These maps highlight regions where steric bulk, electrostatic interactions, hydrophobicity, or hydrogen bonding can be optimized. This information serves as a guide for developing new thiazole derivatives with higher potency.

The development of novel thiazole carboxamide derivatives as COX inhibitors was guided by such computational insights. nih.gov Molecular docking and MM-GBSA studies helped to validate the potential of the designed compounds and to understand their binding interactions within the COX enzyme active sites. nih.gov Similarly, in the design of new anti-biofilm agents, CoMSIA models have guided the proposal of new candidate molecules.

Computer-aided drug design was also employed to create derivatives of a complex thiazolo[3,2-a]pyridine-3-carboxamide, leading to new compounds with better binding affinities than the original template. samipubco.com This iterative process of design, computational evaluation, and synthesis is a cornerstone of modern drug discovery, enabling the creation of optimized lead compounds. nih.govresearchgate.net

Structure Activity Relationship Sar Profiling of Thiazole 4 Carboxamidine Derivatives

General Principles of Structural Modification and Bioactivity Correlation

The biological activity of thiazole-4-carboxamide (B1297466) derivatives can be finely tuned by altering substituents, the core scaffold, and linker moieties. These modifications impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Substituents on the thiazole (B1198619) ring and the carboxamide's phenyl group play a pivotal role in determining the potency and selectivity of these compounds. For instance, in the context of AMPA receptor modulators, the presence and position of methoxyphenyl groups are paramount for interaction. A derivative featuring a 4-methoxyphenyl (B3050149) group and a 3,4,5-trimethoxyphenyl group exhibits potent inhibitory action due to enhanced binding efficiency. The additional methoxy (B1213986) groups are thought to increase hydrophobic interactions and enhance electron density, facilitating a more sustained engagement with the receptor.

In the development of anticancer agents, various substitutions on the thiazole-5-carboxamide (B1230067) core have been explored. A study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives found that a 4-chloro-2-methylphenyl amido substitution, combined with a 2-chlorophenyl group on the thiazole ring, resulted in the highest activity against cancer cell lines. This highlights the sensitivity of the biological response to the specific pattern of halogen and alkyl substitutions on the phenyl rings.

Furthermore, SAR studies on thiazole derivatives as carbonic anhydrase (CA)-III inhibitors revealed that a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for activity. This demonstrates that the nature and position of functional groups are critical determinants of biological function.

The thiazole ring is not merely a passive scaffold but an active contributor to the pharmacological profile of its derivatives. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The thiazole moiety is a key component in numerous clinically approved drugs due to its metabolic stability and versatile binding capabilities.

Similarly, the 2-(3-pyridyl)thiazolidine (B3344424) skeleton, a related heterocyclic core, has been identified as crucial for potent platelet-activating factor (PAF) antagonism. This underscores the principle that the core heterocyclic structure is a fundamental determinant of the compound's pharmacological activity.

SAR in Enzyme Inhibition Mechanisms

The thiazole-4-carboxamide framework has been extensively used to develop inhibitors for various enzymes, with SAR studies providing critical insights into achieving high potency and selectivity.

Thiazole-4-carboxamide adenine (B156593) dinucleotide (TAD), the active metabolite of the anticancer agent Tiazofurin, is a powerful inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). SAR studies have focused on modifying the ribose and phosphonate (B1237965) portions of TAD to improve its inhibitory activity and selectivity.

Analogues of TAD containing fluorine substitutions at the C2' or C3' position of the adenine nucleoside have been synthesized and evaluated. These modifications are designed to alter the sugar pucker conformation and electronic properties of the molecule. The resulting fluorinated analogues demonstrated potent inhibition of human IMPDH type II, with binding affinities comparable to that of the parent compound, TAD. For instance, introducing a fluorine atom at the C2' position (in the ribo configuration) resulted in an analogue with a Ki value of 0.5 µM, very close to TAD's Ki of 0.2 µM. A difluoromethylene bisphosphonate analogue (β-CF2-TAD) was found to be equally effective as the best cofactor-type inhibitors. These findings show that the core thiazole-4-carboxamide structure can be combined with modified nucleoside components to create highly potent and selective IMPDH inhibitors.

Table 1: Inhibitory Activity of TAD Analogues against Human IMPDH Type II Data sourced from literature.

| Compound | Modification | Inhibition Constant (Ki) |

|---|---|---|

| TAD | Parent Compound | 0.2 µM |

| 2'-F-TAD (ribo) | Fluorine at C2' of adenine (ribo) | 0.5 µM |

| 2'-F-TAD (arabino) | Fluorine at C2' of adenine (arabino) | 0.7 µM |

| 3'-F-TAD (ribo) | Fluorine at C3' of adenine (ribo) | 2.9 µM |

| β-CF2-TAD | Difluoromethylene bisphosphonate | 0.17 µM |

Thiazole-4-carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. A major goal in this area is to achieve selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme to reduce gastrointestinal side effects.

SAR studies have shown that substituents on the phenyl rings of the thiazole carboxamide scaffold are critical for both potency and COX-2 selectivity. For example, in one series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, compound 2a , which incorporates a 3,4,5-trimethoxyaniline (B125895) group, displayed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. nih.govnih.govacs.org In contrast, compound 2b , featuring a tert-butylphenyl substituent, was the most potent inhibitor against both enzymes but had a much lower selectivity ratio of 1.251. nih.govnih.govacs.org This suggests that bulky, electron-donating groups like the trimethoxyphenyl moiety can enhance binding to the larger active site of COX-2. The introduction of a methyl group at the thiazole position has also been shown to positively influence the molecule's conformation, improving its fit within the COX active site. nih.govnih.gov

Table 2: COX Inhibition and Selectivity of Thiazole Carboxamide Derivatives Data extracted from a study on newly synthesized derivatives. nih.govacs.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 2a | 2.651 | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | 1.443 | 0.957 | 1.507 |

| Celecoxib (Reference) | 0.048 | 0.002 | 23.8 |

Checkpoint Kinase 1 (CHK1) is a crucial regulator of the DNA damage response and a target for cancer therapy. A novel series of CHK1 inhibitors based on a 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide scaffold has been developed. nih.gov The design strategy focused on improving potency for CHK1 while ensuring high selectivity over other kinases, particularly Cyclin-Dependent Kinase 2 (CDK2), to minimize off-target effects.

Structure-based design and SAR optimization were key to this effort. X-ray crystallography revealed that these inhibitors adopt a "U-shaped" topology within the ATP binding pocket of CHK1. nih.govnih.gov An intramolecular hydrogen bond between the secondary amide NH and a nitrogen atom on the piperazine (B1678402) ring helps to pre-organize the molecule for binding, reducing the entropic penalty upon insertion into the active site. nih.gov Drug design efforts on this 2-aminothiazole-4-carboxamide (B58295) class identified specific combinations of substructures that led to significant improvements in cell-based activity while maintaining over 100-fold selectivity against CDK2. nih.gov This work demonstrates that by carefully modifying the peripheral groups on the thiazole-4-carboxamide core, it is possible to develop highly potent and selective kinase inhibitors.

Table 3: Activity of Thiazole-4-carboxamide Derivatives as CHK1 Inhibitors Data from optimization studies. nih.gov

| Compound | CHK1 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CHK1) |

|---|---|---|---|

| Initial Hit (Compound 1) | 120 | 3400 | 28 |

| Optimized Compound | ~5-10 (range) | >1000 | >100 |

c-Met Kinase Inhibitors: Structural Determinants of Activity

The thiazole carboxamide scaffold has been identified as a crucial component in the design of novel and potent c-Met kinase inhibitors. researchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these derivatives. Through several cycles of optimization, specific structural modifications have been found to significantly enhance potency against c-Met and various human cancer cell lines. nih.govnih.gov

One key area of modification is the substitution on the phenyl ring attached to the carboxamide nitrogen. The introduction of a 3-fluoro-4-(4-methylpiperazin-1-yl)aniline (B1304260) moiety at this position has proven to be beneficial for c-Met inhibitory activity. Further exploration has focused on incorporating different linkers and terminal groups to probe the binding pocket of the enzyme.

For instance, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated, leading to the identification of compound 51am as a highly promising inhibitor. nih.gov This compound demonstrated potent activity in both biochemical and cellular assays and was also effective against several c-Met mutants. nih.gov Mechanistic studies revealed that 51am inhibits c-Met phosphorylation, induces cell cycle arrest, and promotes apoptosis in cancer cells. nih.govnih.gov The binding mode of 51am with c-Met has provided valuable insights for the development of selective inhibitors. nih.gov

The SAR can be summarized in the following key points:

Thiazole/Thiadiazole Core: The core heterocyclic ring is essential for activity, with both thiazole and thiadiazole rings showing promise. These moieties are believed to form favorable hydrogen bonding interactions with the c-Met active site. nih.gov

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the carboxamide are critical. Electron-donating and hydrogen-bonding groups can enhance activity.

Linker and Terminal Groups: The linker between the core and the terminal phenyl ring, as well as the substituents on the terminal ring, play a significant role in optimizing the binding affinity and selectivity.

Table 1: SAR of Thiazole-4-carboxamidine Derivatives as c-Met Kinase Inhibitors This is an interactive data table. You can sort and filter the data as needed.

| Compound | R1 Group | R2 Group | c-Met IC50 (nM) | Notes |

|---|---|---|---|---|

| Foretinib | - | - | 1.9 | Reference Compound |

| 51ak | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | H | 1.8 | Potent inhibitor |

| 51am | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | 4-fluorophenyl | 0.9 | Most promising inhibitor in the series |

| 51an | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | 4-chlorophenyl | 1.2 | Shows good activity |

SAR in Receptor Modulators and Ion Channel Interactions

Thiazole-4-carboxamide derivatives have emerged as significant negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). mdpi.com The core scaffold, which includes a thiazole-4-carboxamide moiety, is crucial for interaction with these receptors. mdpi.com SAR studies have been instrumental in developing potent and selective AMPAR NAMs by identifying key structural features that influence their modulatory effects. mdpi.com

The substitution pattern on the phenyl rings attached to the thiazole core and the carboxamide nitrogen is a primary determinant of activity. For example, in a series of thiazole-carboxamide derivatives designated as TC-1 to TC-5, the presence and position of methoxy groups on the phenyl rings were found to be critical for their inhibitory potency on AMPAR subunits. mdpi.comanu.edu.au

Compound TC-2 , featuring a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group, was identified as a particularly potent inhibitor. mdpi.comanu.edu.au The additional methoxy groups in TC-2 compared to other analogues like TC-1 and TC-3 are thought to enhance binding efficiency through increased hydrophobic interactions and altered electron density, leading to a more sustained engagement with the receptor. mdpi.com These modifications not only affect the current amplitude but also influence the kinetics of the receptor, such as deactivation and desensitization rates. researchgate.net

The key SAR findings for AMPAR modulation are:

Thiazole-4-carboxamide Core: This central structure is fundamental for the modulatory activity on AMPARs. mdpi.com

Methoxyphenyl Substituents: The number and location of methoxy groups on the phenyl rings significantly impact the inhibitory potency. A higher number of methoxy groups, as seen in TC-2 , generally leads to stronger inhibition. mdpi.com

Hydrophobicity and Electron Density: Enhanced hydrophobic interactions and increased electron density around the phenyl rings contribute to a more effective binding with the AMPARs. mdpi.com

Table 2: SAR of this compound Derivatives as AMPAR Negative Allosteric Modulators This is an interactive data table. You can sort and filter the data as needed.

| Compound | R1 Group (on Thiazole) | R2 Group (on Carboxamide) | Effect on AMPAR Current | Notes |

|---|---|---|---|---|

| TC-1 | 4-methoxyphenyl | 4-methoxyphenyl | Potent Inhibition | - |

| TC-2 | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | Most Potent Inhibition | Enhanced binding due to additional methoxy groups. mdpi.com |

| TC-3 | 4-methoxyphenyl | 3,4-dimethoxyphenyl | Potent Inhibition | - |

| MMH-5 | 2-(4-(methylthio)phenyl) | Phenyl | Significant reduction in current amplitude | Unique kinetic behavior due to the 4-(methylthio)phenyl moiety. researchgate.net |

There is limited specific information available in the public domain regarding the structure-activity relationship of this compound derivatives in the context of insect Ca2+ level modulation. While some broader classes of thiazole derivatives have been investigated for insecticidal properties, detailed SAR studies linking the this compound scaffold directly to the modulation of insect calcium levels are not extensively reported. Research in this area is ongoing, and future studies may elucidate the specific structural requirements for this activity.

SAR in Antimicrobial and Antiviral Agents

The thiazole-carboxamide scaffold is a versatile platform for the development of both antifungal and insecticidal agents. SAR studies have guided the design of potent compounds targeting specific pathways in fungi and insects.

Antifungal Activity:

A significant focus in the development of antifungal agents has been on the inhibition of succinate (B1194679) dehydrogenase (SDH). By combining the thiazole-carboxamide core with a pyrazole (B372694) moiety, researchers have created a series of potent SDH inhibitors. nih.gov The bioactivity of these compounds is highly dependent on the substituents on both the pyrazole and the phenyl rings.

For instance, in a series of pyrazole carboxamide thiazole derivatives, compounds 6i and 19i demonstrated superior antifungal activity against Valsa mali compared to the commercial fungicide boscalid. nih.gov This highlights the importance of the specific substitution patterns on the phenyl ring attached to the carboxamide.

Key SAR observations for antifungal activity include:

Pyrazole Moiety: The presence of a pyrazole ring is crucial for the SDH inhibitory mechanism.

Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring of the carboxamide can dramatically influence antifungal potency. For example, certain substitutions can lead to compounds with EC50 values significantly lower than those of commercial standards. nih.gov

Table 3: SAR of Pyrazole-Thiazole Carboxamide Derivatives as Antifungal Agents This is an interactive data table. You can sort and filter the data as needed.

| Compound | R Group on Phenyl | Fungus | EC50 (mg/L) | Notes |

|---|---|---|---|---|

| Boscalid | - | Valsa mali | 9.19 | Reference Fungicide |

| 6i | 2,4-dichloro | Valsa mali | 1.77 | More potent than Boscalid |

| 19i | 2-fluoro-4-chloro | Valsa mali | 1.97 | More potent than Boscalid |

| 363f | 2,6-dichloro | S. Sclerotium | 5.07 | Significant inhibitory effect |

Insecticidal Activity:

In the realm of insecticides, N-pyridylpyrazole derivatives containing a thiazole moiety have shown promising results. A preliminary SAR analysis of these compounds revealed several important structural determinants for their insecticidal efficacy against various pests.

It was observed that thiazole amides generally exhibit better insecticidal activity than their corresponding thiazole esters. Furthermore, the presence of electron-withdrawing groups on the benzene (B151609) ring of the amide moiety tends to enhance the activity. Compound 7g , for example, displayed excellent insecticidal activity against multiple lepidopteran pests, with LC50 values comparable to the commercial insecticide indoxacarb.

The SAR for insecticidal activity can be summarized as:

Amide vs. Ester Linkage: The amide linkage is preferred over the ester linkage for higher insecticidal potency.

Substituents on the Benzene Ring: Electron-withdrawing groups on the benzene ring of the amide are beneficial for activity.

Table 4: SAR of N-pyridylpyrazole Thiazole Derivatives as Insecticides This is an interactive data table. You can sort and filter the data as needed.

| Compound | R Group on Benzene Ring | Pest | LC50 (mg/L) | Notes |

|---|---|---|---|---|

| Indoxacarb | - | P. xylostella | 5.01 | Reference Insecticide |

| 7g | 2,6-dichloro | P. xylostella | 5.32 | Activity comparable to Indoxacarb |

| 7i | 2,4-dichloro-6-(methylcarbamoyl) | P. xylostella | 8.96 | Good insecticidal activity |

| 7j | 2,4,6-trichloro | P. xylostella | 10.11 | Good insecticidal activity |

The this compound scaffold has been investigated for its potential in developing new antibacterial and antiviral agents.

Antibacterial Activity:

While the broader class of thiazole derivatives has shown significant antibacterial potential, specific SAR studies on this compound are part of an ongoing effort to develop novel antibiotics to combat resistance. N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities, have been identified as a potential new class of antibacterial agents. In a study of 37 derivatives, compound g37 was identified as a bactericidal, metabolically stable, and orally active agent that did not induce resistance in MRSA. The target was identified as S. aureus DNA gyrase B.

Key SAR points for antibacterial thiazole derivatives include:

Hybrid Structures: Combining the thiazole core with other heterocyclic systems like quinolones can lead to potent antibacterial agents.

Substituent Effects: The nature of substituents on the various rings can influence the antibacterial spectrum and potency.

Table 5: SAR of Thiazole-related Derivatives as Antibacterial Agents This is an interactive data table. You can sort and filter the data as needed.

| Compound | Core Structure | Target | Key Feature |

|---|---|---|---|

| g37 | N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide | S. aureus DNA gyrase B | Bactericidal and orally active, no induced resistance. |

Antiviral Activity:

Thiazole nucleosides have been synthesized and evaluated for their antiviral properties. The modification of 2-β-D-ribofuranosylthiazole-4-carboxamide (12 ) has been a key area of investigation. Derivatives such as the tri-O-acetylated version (15 ), the thiocarboxamide analogue (17 ), and the 5-deoxyribofuranosyl derivative (19 ) have been tested against various viruses.

Compounds 12 and 15 showed the most significant antiviral activity, which was correlated with their ability to inhibit guanine (B1146940) nucleotide biosynthesis. This suggests that the antiviral mechanism of these thiazole-4-carboxamide nucleosides is linked to the disruption of viral nucleic acid synthesis.

More recently, a thiazole-5-carboxamide derivative, GPS491 , was identified as a potent inhibitor of HIV-1, adenovirus, and multiple coronaviruses. Its mechanism of action involves the alteration of viral RNA processing and accumulation.

The SAR for antiviral activity indicates that:

Ribofuranosyl Moiety: The presence and modification of the ribofuranosyl group are critical for antiviral activity. Acetylation of the hydroxyl groups can enhance potency.

Carboxamide Group: The carboxamide at the 4-position of the thiazole ring is a key feature for the observed antiviral effects.

Inhibition of Nucleotide Biosynthesis: The most active compounds are those that effectively inhibit the biosynthesis of purine (B94841) nucleotides, thereby hindering viral replication.

Table 6: SAR of Thiazole-4-carboxamide Nucleosides as Antiviral Agents This is an interactive data table. You can sort and filter the data as needed.

| Compound | Modification of Ribofuranosyl Moiety | Viral Target(s) | Key Finding |

|---|---|---|---|

| 12 | Unmodified | Herpes virus, Parainfluenza virus | Significant antiviral activity, inhibits guanine nucleotide biosynthesis. |

| 15 | 2,3,5-tri-O-acetyl | Herpes virus, Parainfluenza virus | Significant antiviral activity, inhibits guanine nucleotide biosynthesis. |

| 17 | Unmodified (thiocarboxamide) | - | Less active than 12 and 15. |

| 19 | 5-deoxy | - | Less active than 12 and 15. |

| GPS491 | - | HIV-1, Adenovirus, Coronaviruses | Potent inhibitor, alters RNA processing. |

SAR in Antimitotic and Cell Proliferation Inhibitors

The thiazole ring is a key structural motif in the design of various therapeutic agents, including those with potent antimitotic and antiproliferative activities. nih.govnih.gov Derivatives of this compound, in particular, have been explored as inhibitors of tubulin polymerization and cell growth, demonstrating significant potential in the development of novel anticancer agents. The structure-activity relationship (SAR) of these compounds reveals critical insights into the structural requirements for their biological activity.

Thiazole-containing compounds have been designed as analogs of natural antimitotic agents like Combretastatin A-4 (CA-4), where the thiazole ring often serves as a bioisosteric replacement for the cis-double bond, helping to lock the molecule in a conformation favorable for binding to tubulin. mdpi.com This interaction with tubulin, a critical component of the cytoskeleton, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Many of these derivatives target the colchicine-binding site on β-tubulin. nih.govacs.org

The SAR for tubulin polymerization inhibition highlights several key features:

The Thiazole Core as a Linker : The thiazole ring is frequently used as a rigid linker between two substituted phenyl rings, mimicking the structure of CA-4. nih.gov For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent inhibition of tubulin polymerization. acs.org In some designs, a thiazole-2-acetamide moiety is used as a rigid heterocyclic linker to replace the cis-alkene linker in CA-4. nih.gov

Substitutions on Phenyl Rings : The nature and position of substituents on the phenyl rings attached to the thiazole core are crucial for activity. A 3,4,5-trimethoxyphenyl group, similar to the A-ring of CA-4, is often incorporated and is believed to enhance lipophilicity and form hydrogen bonds with the target protein, increasing binding affinity. nih.govnih.gov

Modifications to the Linker : Introducing an amino linkage between the phenyl "A" ring and the thiazole "B" ring led to a phenyl-amino-thiazole (PAT) template. This modification not only maintained nanomolar potency against cancer cell lines by inhibiting tubulin polymerization but also improved aqueous solubility and bioavailability. acs.org

Research has identified specific thiazole derivatives with significant tubulin polymerization inhibitory activity. One study on thiazole-chalcone hybrids found that compound 2e showed potent inhibition with an IC50 value of 7.78 μM, comparable to CA-4 (IC50 = 4.93 μM). mdpi.comresearchgate.net In another series, the thiazole-2-acetamide derivative 10a was found to be a more potent inhibitor of tubulin polymerization (IC50 = 2.69 μM) than CA-4 (IC50 = 8.33 μM in that study). nih.gov

| Compound | Derivative Class | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| 2e | Thiazole-Chalcone | 7.78 | Combretastatin A-4 (CA-4) | 4.93 mdpi.com |

| 2g | Thiazole-Chalcone | 18.51 | Combretastatin A-4 (CA-4) | 4.93 mdpi.com |

| 2h | Thiazole-Chalcone | 12.49 | Combretastatin A-4 (CA-4) | 4.93 mdpi.com |

| 10a | Thiazole-2-acetamide | 2.69 | Combretastatin A-4 (CA-4) | 8.33 nih.gov |

| 10o | Thiazole-2-acetamide | 3.62 | Combretastatin A-4 (CA-4) | 8.33 nih.gov |

| 13d | Thiazole-2-acetamide | 3.68 | Combretastatin A-4 (CA-4) | 8.33 nih.gov |

The inhibition of tubulin polymerization by this compound derivatives directly translates to potent antiproliferative activity against a variety of human cancer cell lines. The primary mechanism of cell growth inhibition is the disruption of the microtubule network, which is essential for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. mdpi.com

Studies have demonstrated the cytotoxic effects of these compounds across multiple cancer types:

Breast Cancer (MCF-7) : A series of 2-amino-thiazole-4-carboxamides showed moderate to high anti-proliferative activity. Compound 6m was particularly potent, with an IC50 value of 0.47 µM. jst.go.jp Another series of thiazole-4(5H)-ones also showed significant activity, with compound 4c exhibiting an IC50 of 2.57 µM against MCF-7 cells, which was more potent than the standard drug staurosporine (B1682477) in the same study. mdpi.com

Lung Cancer (NCI-H1650) : Compound 6m from the 2-amino-thiazole-4-carboxamide series also demonstrated strong activity against this lung cancer cell line, with an IC50 of 1.1 µM. jst.go.jp

Hepatocellular Carcinoma (HepG2) : Thiazole derivatives have shown efficacy against liver cancer cells. Compound 4c had an IC50 value of 7.26 µM against HepG2 cells. mdpi.com

Colon Cancer (COLO205) : The lipophilic character of substituents can play a role in cytotoxicity. For example, the presence of a tert-butyl group in a thiazole carboxamide derivative (2b ) was linked to its cytotoxic effect on COLO205 cells. acs.org

Beyond cell cycle arrest, the mechanism of action involves the activation of apoptotic pathways. Studies on thiazole-2-acetamide derivatives demonstrated that potent compounds like 10a , 10o , and 13d activate effector caspase-3 and initiator caspase-9. nih.gov They also modulate apoptosis-regulating proteins by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl2. nih.gov Similarly, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of cells undergoing both early and late apoptosis. mdpi.com

| Compound | Derivative Class | MCF-7 (Breast) | NCI-H1650 (Lung) | HepG2 (Liver) |

|---|---|---|---|---|

| 6m | 2-Amino-thiazole-4-carboxamide | 0.47 jst.go.jp | 1.1 jst.go.jp | - |

| 4c | Thiazole-4(5H)-one | 2.57 mdpi.com | - | 7.26 mdpi.com |

| 10a | Thiazole-2-acetamide | Average GI50 = 6 µM nih.gov | - | - |

| 10o | Thiazole-2-acetamide | Average GI50 = 7 µM nih.gov | - | - |

| 13d | Thiazole-2-acetamide | Average GI50 = 8 µM* nih.gov | - | - |

*Average GI50 values across four different cancer cell lines.

Mechanistic Investigations of Thiazole 4 Carboxamidine and Its Biological Effects

Molecular Target Engagement and Protein Interactions

The biological effects of thiazole-4-carboxamidine derivatives are often initiated by their direct interaction with protein targets. The nature of this engagement, whether at the primary active site or at a secondary allosteric site, dictates the subsequent physiological response.

Molecular docking simulations and structural studies have been instrumental in elucidating how thiazole-based compounds bind to the active sites of enzymes. For instance, studies on thiazole (B1198619) carboxamide derivatives as cyclooxygenase (COX) inhibitors have provided detailed binding patterns. nih.govacs.org These compounds can orient themselves within the hydrophobic channel of the COX active site. nih.govacs.org

Key interactions that stabilize the binding of these derivatives include:

Hydrogen Bonds: Favorable hydrogen bonds can form between the compound and amino acid residues such as TYR-355, HIS-90, and ARG-120 in the active site. nih.gov

Hydrophobic Interactions: Lipophilic groups on the thiazole derivatives, such as a t-butyl group, can interact with hydrophobic areas of the active site, potentially leading to greater binding and more potent enzyme inhibition. nih.govacs.org

Van der Waals Forces: These forces also contribute to the stability of the compound within the binding pocket. acs.org

Computational studies on other thiazole derivatives have similarly highlighted the importance of ligand-protein interactions within the binding pocket of their respective targets. physchemres.org These molecular interactions are fundamental to the compound's ability to inhibit enzyme function.

Beyond direct active site inhibition, some derivatives of this compound have been identified as allosteric inhibitors. A study on isothis compound derivatives, a related class of compounds, found them to be novel allosteric inhibitors of MEK1 kinase. nih.gov

Allosteric inhibitors bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the protein's structure, which in turn alters the shape of the active site and reduces the enzyme's catalytic efficiency. This mechanism is distinct from competitive inhibition as the inhibitor does not directly compete with the substrate for binding at the active site. The discovery of allosteric regulation by this class of compounds opens up different avenues for therapeutic intervention, as allosteric sites are often more diverse than the highly conserved active sites of enzymes.

The inhibitory action of a compound can be classified based on its effect on enzyme kinetics. In competitive inhibition , the inhibitor vies with the substrate for binding to the enzyme's active site. nih.gov This form of inhibition can be overcome by increasing the substrate concentration. Several thiazole-based compounds have been shown to act as competitive inhibitors. For example, certain novel inhibitors of the kinesin HSET, which feature a thiazole core, are understood to have an ATP-competitive mode of action. nih.gov

In contrast, non-competitive inhibition occurs when the inhibitor binds to an allosteric site, affecting the enzyme's activity regardless of the substrate concentration. This type of inhibitor reduces the maximum reaction rate (Vmax) of the enzyme without altering its affinity for the substrate (Km).

The determination of inhibition type is often achieved through kinetic assays. For example, in the evaluation of thiazole carboxamide derivatives against COX enzymes, inhibitor screening assays are used to determine the half-maximal inhibitory concentration (IC50) values, which quantify the potency of the inhibition. acs.org

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Select Thiazole Carboxamide Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Compound 2a | 2.651 | 0.958 | 2.766 |

| Compound 2b | 0.239 | 0.191 | 1.251 |

| Compound 2j | 1.443 | 0.957 | 1.507 |

| Celecoxib (Control) | 0.048 | 0.002 | 23.8 |

Data sourced from ACS Omega. acs.org

Cellular and Biochemical Pathway Interventions

The molecular interactions of this compound and its derivatives translate into broader effects on cellular processes. These include the disruption of fundamental metabolic pathways and the activation of signaling cascades that control cell fate.

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. nih.govmdpi.com The disruption of this cycle can have profound effects on cellular bioenergetics. Inhibition of key TCA cycle enzymes leads to a decrease in NADH generation, which is critical for oxidative phosphorylation and ATP synthesis. nih.gov This disruption results in a significant drop in the cellular ATP/ADP ratio, indicating a state of energy depletion. nih.gov

While direct studies on this compound's effect on the TCA cycle are limited, the known impact of related compounds on metabolic pathways suggests this is a plausible area of influence. The TCA cycle is intricately linked with redox homeostasis, and its perturbation can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comresearchgate.net

Several studies have linked thiazole-carboxamide derivatives to the modulation of oxidative stress and the induction of apoptosis, or programmed cell death. Oxidative stress is implicated in numerous disease states. plos.org Certain thiazole-carboxamide derivatives have demonstrated potent antioxidant activity, suggesting they can mitigate oxidative stress. plos.orgresearchgate.net For example, one derivative, LMH6, exhibited strong activity against the DPPH free radical with an IC50 value of 0.185 µM. plos.org

Conversely, other thiazole-based compounds have been shown to promote apoptosis in cancer cells. tandfonline.comnih.gov For example, a novel pyrazole-benzothiazole derivative was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov This pro-apoptotic effect was verified through Western blot analysis, which can detect changes in proteins that regulate cell death. nih.gov The induction of apoptosis can be triggered by various cellular stresses, including oxidative stress and metabolic disruption. nih.gov Some thiazole derivatives may exert their effects by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cell survival. researchgate.net

Table 2: Antioxidant Activity of Select Thiazole-Carboxamide Derivatives

| Compound | DPPH Radical Scavenging IC50 (μM) |

|---|---|

| LMH6 | 0.185 |

| LMH7 | 0.221 |

Data sourced from PLOS One. plos.org

Modulation of Cell Cycle Progression

This compound and its derivatives have been identified as modulators of cell cycle progression in various cancer cell lines. These compounds can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of malignant cells.

Research has shown that certain thiazole derivatives can halt the cell cycle at the G1/S phase transition. For instance, one study demonstrated that compound 4c , a novel thiazole derivative, induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. This was evidenced by an accumulation of cells in the pre-G1 phase, with the percentage of cells increasing to 37.36% compared to 2.02% in untreated cells mdpi.com.

In other cellular contexts, thiazole derivatives have been found to cause arrest at the G2/M phase. A separate study on thiazole carboxamide derivatives reported that one such compound could inhibit the proliferation of HCT-116 cancer cells by arresting the cell cycle at the G2/M phase. Another compound, 4d , was shown to induce arrest in both the G1 and G2/M phases in MDA-MB-231 cells researchgate.net. After treatment with 1.21 μM of compound 4d for 48 hours, the percentage of cells in the G2/M phase increased significantly. This disruption of the normal cell cycle progression is a key mechanism behind the antiproliferative effects of these compounds.

The ability of these compounds to target specific checkpoints in the cell cycle, such as the G1/S and G2/M transitions, highlights their potential as targeted therapeutic agents. The specific phase of arrest can depend on the chemical structure of the derivative and the genetic background of the cancer cell line being studied.

| Compound | Cell Line | Effect on Cell Cycle | Key Findings |

|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | G1/S Phase Arrest | Increased accumulation of cells in the pre-G1 phase to 37.36% from 2.02% mdpi.com. |

| Thiazole Derivative 4d | MDA-MB-231 (Breast Cancer) | G1 and G2/M Phase Arrest | After 48h treatment, the cell population in G2/M phase increased to 22.84% from 10.42% in untreated cells researchgate.netresearchgate.net. |

| Thiazole Carboxamide Derivative | HCT-116 (Colon Cancer) | G2/M Phase Arrest | Inhibited cell proliferation by inducing apoptosis and arresting the cell cycle. |

Impairment of Microtubule Dynamics

A significant mechanism through which this compound derivatives exert their biological effects is by impairing microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Their disruption can lead to mitotic arrest and apoptosis in cancer cells.

Several studies have demonstrated that thiazole-based compounds can act as tubulin polymerization inhibitors. They often function by binding to the colchicine binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequent cell death.

The inhibitory potency of these compounds on tubulin polymerization has been quantified in various studies. For example, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated, with several compounds showing remarkable inhibition of tubulin polymerization with IC50 values in the low micromolar range, some even exceeding the potency of the reference drug Combretastatin A-4 (CA-4) nih.govnih.gov. One of the most potent compounds, 7c , exhibited an IC50 value of 2.00 ± 0.12 μM nih.govnih.gov. Another thiazole-based chalcone, compound 2e , also demonstrated significant inhibition with an IC50 of 7.78 μM mdpi.com. Molecular docking studies have supported these findings, showing that these derivatives fit well into the colchicine binding site of tubulin mdpi.com.

| Compound | Tubulin Polymerization Inhibition (IC50, μM) | Reference Compound (IC50, μM) |

|---|---|---|

| Compound 7c | 2.00 ± 0.12 | CA-4 (2.96 ± 0.18) |

| Compound 9a | 2.38 ± 0.14 | CA-4 (2.96 ± 0.18) |

| Compound 5c | 2.95 ± 0.18 | CA-4 (2.96 ± 0.18) |

| Compound 2e (Thiazole-Chalcone) | 7.78 | CA-4 (4.93) mdpi.com |

| Compound 10a | 2.69 | CA-4 (8.33) nih.gov |

Inhibition of Purine (B94841) Nucleoside Phosphorolysis

Thiazole-containing compounds have been investigated for their ability to inhibit purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases and certain cancers. While direct studies on this compound are limited, research on structurally related compounds provides insight into this mechanism.

Thio isosteres of 8-aminoguanine, a known potent PNP inhibitor, have been synthesized and evaluated. These compounds include 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,4-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one. However, these specific thiazole-fused pyrimidines were found to be only weak inhibitors of PNP nih.gov.

In contrast, research on triazole-based carboxamidine nucleosides, which share the carboxamidine functional group, has shown more promising results. For example, 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine (5-amino-TCNR) displayed potent, high-affinity inhibition of PNP with a Ki of 10 μM nih.gov. This suggests that the carboxamidine moiety, in combination with an appropriate heterocyclic core, is important for interacting with the active site of the PNP enzyme.

| Compound | Enzyme | Inhibitory Activity (Ki, μM) |

|---|---|---|

| 5-amino-TCNR | Purine Nucleoside Phosphorylase (PNP) | 10 nih.gov |

| 5'-deoxy-TCNR | Purine Nucleoside Phosphorylase (PNP) | 20 nih.gov |

| 5'-deoxy-5-amino-TCNR | Purine Nucleoside Phosphorylase (PNP) | 80 nih.gov |

| 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one | Purine Nucleoside Phosphorylase (PNP) | Weak Inhibitor nih.gov |

| 2,4-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one | Purine Nucleoside Phosphorylase (PNP) | Weak Inhibitor nih.gov |

Structural Biology of this compound Complexes

The three-dimensional structure of this compound and its derivatives has been elucidated through structural biology techniques, primarily X-ray crystallography. These studies provide detailed information about the molecular geometry, conformation, and intermolecular interactions that are crucial for understanding their biological activity.

The crystal structure of 1,3-thiazole-4-carbonitrile, a closely related precursor, reveals a nearly planar molecule. In its crystal lattice, the molecules are organized into wavy layers through weak C—H···N hydrogen bonds. These layers are further stacked via weak π–π stacking interactions between the thiazole rings, with a centroid-centroid distance of 3.7924 (10) Å nih.gov.

More complex derivatives have also been analyzed. The X-ray crystal structure of 2-β-D-Ribofuranosylthiazole-4-carboxamide-N3-oxide showed that the thiazole ring is planar. An intramolecular S···O contact distance was found to be considerably shorter than the sum of the van der Waals radii, which favors an anti conformation of the molecule. This type of analysis is vital for understanding how these molecules present themselves to their biological targets.

X-ray crystallographic analysis of an analogue, 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido) propyldimethylsulphonium iodide, determined that the molecule is approximately planar with a fully extended side chain. This structural information is invaluable for computer-aided drug design, allowing for the modeling of interactions with biological macromolecules like DNA or proteins.

| Compound Derivative | Crystallography Method | Key Structural Features |

|---|---|---|

| 1,3-Thiazole-4-carbonitrile | X-ray Diffraction | Nearly planar molecule; C—H···N hydrogen bonds; π–π stacking interactions nih.gov. |

| Thiazole Orange Derivative | Single Crystal X-ray Diffraction | Crystallizes in the Triclinic system, P-1 space group researchgate.net. |

| 2-β-D-Ribofuranosylthiazole-4-carboxamide-N3-oxide | X-ray Diffraction | Planar thiazole ring; Short intramolecular S···O contact favoring anti conformation. |

| 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido) propyldimethylsulphonium iodide | X-ray Crystallography | Approximately planar molecule; Fully extended side chain. |

Future Directions and Advanced Research Avenues for Thiazole 4 Carboxamidine

Rational Design and Optimization of Novel Therapeutic Leads

The rational design and optimization of thiazole-4-carboxamidine analogs are pivotal for enhancing their potency, selectivity, and drug-like properties. This process leverages a deep understanding of molecular interactions at the target site, guided by computational and structural biology techniques.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design ligands with high affinity and specificity. For this compound analogs, this approach would involve using X-ray crystal structures of target proteins to guide the modification of the core scaffold. nih.gov By analyzing the binding pocket, researchers can introduce functional groups that form key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds to maximize binding affinity. acs.org For instance, the design of novel inhibitors targeting tumor-associated carbonic anhydrase isoforms has been guided by the structure of existing drugs, where modifications to the core scaffold led to compounds with potent anticancer activity. mdpi.com This methodology allows for the precise engineering of molecules to fit the target's active site, potentially improving efficacy and reducing off-target effects.

Computational methods are essential for navigating the vast chemical space to identify promising therapeutic leads. Virtual screening allows for the rapid assessment of large libraries of compounds against a specific biological target. researchgate.net A future approach for this compound would involve creating a virtual library of derivatives with diverse substitutions on the thiazole (B1198619) ring. This library could then be docked into the active sites of various enzymes or receptors implicated in disease. core.ac.uk Studies on other thiazole derivatives have successfully used this technique to identify novel quorum sensing inhibitors of Pseudomonas aeruginosa by screening a library of 800 molecules against the LasR receptor. researchgate.net Furthermore, computational tools like Density Functional Theory (DFT) analysis can be employed to assess the chemical reactivity and electronic structure of designed compounds, providing insights into their stability and potential for interaction with biological targets. nih.govacs.org

Exploration of Emerging Biological Targets for this compound Analogs

Research into structurally related thiazole carboxamides has revealed their activity against a range of biological targets, suggesting promising avenues for this compound analogs.

Kinase Inhibition : Many thiazole-containing compounds are potent kinase inhibitors. nih.gov Analogs of thiazole carboxamide have shown inhibitory activity against c-Met kinase, a key target in cancer therapy. nih.gov The exploration of this compound derivatives against a panel of kinases, such as EGFR, HER2, and VEGFR-2, could uncover novel anticancer agents. nih.govmdpi.com

Cyclooxygenase (COX) Inhibition : Thiazole carboxamide derivatives have been designed and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are implicated in inflammation and cancer. nih.govnih.gov This suggests that this compound analogs could be developed as novel anti-inflammatory agents or as adjuvants in cancer therapy.

Antimicrobial Targets : The thiazole ring is a component of compounds with antibacterial and antifungal properties. researchgate.netmdpi.com Structure-based virtual screening has identified thiazole derivatives as potential inhibitors of LasR, a transcriptional factor involved in bacterial quorum sensing, highlighting a potential avenue for developing new anti-infective agents from the this compound scaffold. researchgate.net

Table 1: Inhibitory Activity of Analogous Thiazole Carboxamide Derivatives against Various Biological Targets

| Compound Class | Target | Key Findings |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Compound 51am was identified as a promising inhibitor in both biochemical and cellular assays, also showing potency against several c-Met mutants. nih.gov |

| Methoxyphenyl Thiazole Carboxamides | COX-1 / COX-2 | Compound 2f (a trimethoxy derivative) was found to be a selective COX inhibitor. nih.gov |

| Thiazole Carboxamide Derivatives | COX-1 / COX-2 | Compound 2b (with a t-butyl substituent) was the most potent against both COX-1 (IC50: 0.239 μM) and COX-2 (IC50: 0.191 μM). nih.gov |

| 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamides | Cancer Cell Lines (A-549, Bel7402, HCT-8) | A derivative with a 4-chloro-2-methylphenyl amido group showed the highest activity (48% inhibition) against the tested cell lines. mdpi.com |

| N-thiazolyl-indole-2-carboxamides | Cancer Cell Lines (MCF-7) | Compound 6i exhibited exceptional cytotoxicity with an IC50 value of 6.10 ± 0.4 μM. nih.gov |

Development of Advanced Research Tools and Probes

The this compound scaffold can be adapted to create sophisticated research tools for studying biological processes. By incorporating fluorophores or other reporter groups, these molecules can be transformed into chemical probes. For example, a novel benzo[d]thiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. researchgate.net This probe exhibited a remarkable 4725-fold fluorescence enhancement upon reacting with cysteine. researchgate.net Similarly, this compound derivatives could be designed as probes to visualize specific enzymes or cellular components, enabling a deeper understanding of their function and localization in real-time.

Synergistic Combination Strategies in Research Models

The potential for this compound analogs to be used in combination with existing therapies represents a significant area of future research. It has been noted that inhibitors of the COX-2 enzyme, a target for some thiazole carboxamides, can work synergistically with established anticancer agents. nih.gov This suggests that if this compound derivatives are found to modulate similar pathways, they could be evaluated in preclinical research models for their ability to enhance the efficacy of standard-of-care chemotherapies or targeted agents. Such strategies could potentially lead to lower effective doses, reduced toxicity, and the ability to overcome drug resistance.

Innovations in Synthetic and Analytical Methodologies

Advancements in chemical synthesis are crucial for the efficient and sustainable production of this compound libraries. Current methods for synthesizing related thiazole carboxamides often involve coupling carboxylic acids with anilines using reagents like EDCI and DMAP. acs.org Future innovations may focus on developing greener synthetic routes, employing novel catalysts, or utilizing flow chemistry to improve yields and reduce reaction times. researchgate.net The synthesis of some thiazole derivatives has been achieved through multi-step reactions starting from commercially available materials, with purification by column chromatography. nih.govmdpi.com

For analytical characterization, standard techniques include NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR). nih.govmdpi.com Future research could incorporate more advanced analytical methods to study the compound's properties, such as X-ray crystallography to definitively determine three-dimensional structures and guide SBDD efforts. mdpi.com

Q & A

Basic: What are the primary synthetic routes for Thiazole-4-carboxamidine derivatives, and how can yield and purity be optimized?

Methodological Answer:

this compound derivatives are synthesized via coupling reactions between carboxylic acid precursors and amine derivatives. For example, (S)-2-(2-Methyl-1-(3,4,5-trimethoxybenzamido)propyl)-N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide (Compound 58) is synthesized using method A, involving acid 6 and 1-(pyrimidin-2-yl)piperidin-4-amine, yielding 39% with 98% HPLC purity . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use: HATU or EDCI improves coupling efficiency.

- Purification: Reverse-phase HPLC or column chromatography ensures high purity.

Advanced:

Advanced synthesis challenges include stereochemical control and scalability. For instance, Compound 59 achieved only 6% yield due to steric hindrance, highlighting the need for tailored protecting groups or microwave-assisted synthesis to accelerate kinetics .

Basic: How is this compound detected and quantified in environmental or biological samples?

Methodological Answer:

Non-target mass spectrometry (MS) and stable isotope probing (SIP) are key. In TBZ degradation studies, this compound was identified as a dead-end product using high-resolution MS (HRMS) with a Q-TOF analyzer, coupled with isotopic tracing (13C-labeled TBZ) . HPLC with UV detection (λ = 254 nm) further quantifies it, as in synthetic characterization (99% purity for Compound 60) .

Advanced:

Advanced workflows integrate metabolomics and proteomics. For example, meta-proteomics confirmed the absence of phenyl derivatives in TBZ degradation, aligning with SIP data showing Sphingomonas assimilates 80% of 13C-phenyl moieties, leaving this compound intact .

Basic: What enzymatic pathways produce this compound in microbial systems?

Methodological Answer:

this compound arises during TBZ degradation via the carbazole dioxygenase (car) operon in Sphingomonas. Computational docking (AutoDock Vina) shows CarAa, the terminal oxygenase, cleaves TBZ into this compound and catechol with high affinity (ΔG = -9.2 kcal/mol) . Catechol is further processed via catechol ortho-cleavage (cat operon).

Advanced:

Contradictions in pathway elucidation are resolved using multi-omics. Meta-transcriptomics revealed car operon upregulation during TBZ degradation, while gene knockout studies confirmed CarAa's indispensability .

Basic: How do computational methods model this compound’s interactions with enzymes?

Methodological Answer:

AutoDock Vina and AutoDock4 are used for docking. For CarAa-TBZ interactions, receptor flexibility was incorporated by allowing sidechain mobility in the active site, achieving a root-mean-square deviation (RMSD) < 2.0 Å in binding mode predictions .

Advanced:

Hybrid DFT (e.g., B3LYP functional) models electronic properties. Becke’s 3-parameter exchange-correlation functional ( ) could predict reactive sites for enzymatic cleavage, though this requires validation against experimental kinetics .

Advanced: How do microbial consortia dynamics influence this compound accumulation?

Methodological Answer:

In TBZ-degrading consortia, Sphingomonas exclusively produces this compound, while Hydrogenophaga provides cobalamin via cross-feeding, as shown by gene co-expression networks and SIP . Metagenome-assembled genomes (MAGs) with >80% completeness (e.g., MAG 3X12F) confirmed metabolic partitioning .

Advanced: What analytical challenges arise in distinguishing this compound from structural analogs?

Methodological Answer:

HRMS with MS/MS fragmentation (e.g., m/z 127.0321 for C₄H₅N₃S⁺) differentiates it from isomers. 1H-NMR (δ 8.2–8.5 ppm for thiazole protons) and 13C-NMR (δ 160–165 ppm for carboxamidine carbons) further resolve structural ambiguity .

Basic: What are the environmental implications of this compound persistence?

Methodological Answer:

As a dead-end metabolite, this compound accumulates in soil, requiring bioremediation strategies. Bioaugmentation with Sphingomonas consortia reduces its levels, as shown in SIP time-series experiments .

Advanced: How can multi-omics resolve contradictions in metabolic pathway assignments?

Methodological Answer:

Meta-transcriptomics and proteomics cross-validate enzyme activity. For example, CarAa expression correlates with TBZ depletion, while proteomics confirmed catechol 1,2-dioxygenase activity from the cat operon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.